

# A Comparative Guide to Dimethandrolone Undecanoate (DMAU) and Other Investigational Male Contraceptives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Dymanthine |           |  |  |  |
| Cat. No.:            | B1202117   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

The landscape of male contraception is undergoing a significant transformation, with several promising candidates emerging from clinical trials. This guide provides a detailed comparison of Dimethandrolone Undecanoate (DMAU), a leading oral contraceptive candidate, with other notable alternatives in development. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating the efficacy, safety, and potential of these novel agents.

### Mechanism of Action: Hormonal Suppression of Spermatogenesis

Dimethandrolone undecanoate (DMAU) is an experimental androgen/anabolic steroid (AAS) and progestogen medication being developed as a potential male birth control pill.[1] It functions as a prodrug of dimethandrolone, which exhibits both androgenic and progestogenic activity.[1][2] This dual action allows it to potently suppress the gonadotropic hormones, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for testosterone production and spermatogenesis.[1][2][3] By suppressing these hormones, DMAU effectively reduces sperm production to levels consistent with contraception.[4][5]

Alternatives such as  $11\beta$ -methyl-19-nortestosterone dodecylcarbonate ( $11\beta$ -MNTDC) work through a similar mechanism, acting as a modified testosterone with both androgenic and



progestogenic effects to decrease sperm production while preserving libido.[6] Another approach involves the combination of a progestin, such as Nestorone (segesterone acetate), with testosterone in a transdermal gel. The progestin component suppresses sperm production, while the exogenous testosterone maintains normal physiological levels to support sexual function and other androgen-dependent activities.[7][8][9]

In contrast, Vasalgel represents a non-hormonal approach. It is a polymer gel that is injected into the vas deferens, the tube that carries sperm, where it acts as a physical barrier to block sperm transport.[10][11][12] This method does not interfere with hormone production.[10]

#### **Comparative Efficacy and Safety Data**

The following tables summarize key quantitative data from clinical trials of DMAU and other investigational male contraceptives.

Table 1: Efficacy in Suppressing Sperm Production



| Contraceptive<br>Agent                   | Dosage and Administration                     | Duration of<br>Study        | Key Efficacy<br>Endpoint                                 | Results                                                                                                                 |
|------------------------------------------|-----------------------------------------------|-----------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Dimethandrolone<br>Undecanoate<br>(DMAU) | 400 mg, oral,<br>daily with food              | 28 days                     | Marked<br>suppression of<br>LH, FSH, and<br>testosterone | Achieved in the majority of participants at the 400mg dose, consistent with effective contraception.[2] [4][5][13][14]  |
| 11β-MNTDC                                | 200 mg or 400<br>mg, oral, daily<br>with food | 28 days                     | Suppression of testosterone levels                       | Average circulating testosterone dropped to levels seen in androgen deficiency.[6]                                      |
| Nestorone/Testo<br>sterone Gel           | Daily<br>transdermal<br>application           | Up to 1 year                | Sperm<br>concentration ≤ 1<br>million/mL                 | 88.5% of men<br>achieved this<br>threshold.[15]<br>Median time to<br>suppression was<br>less than 8<br>weeks.[7][8][16] |
| Vasalgel                                 | Single intravas injection                     | Up to 2 years (in primates) | Prevention of conception                                 | 100% effective in preventing conception in rhesus monkeys. [10]                                                         |

Table 2: Key Safety and Side Effect Profile



| Contraceptive<br>Agent                | Common Side<br>Effects                                                                  | Serious Adverse<br>Events                                      | Notes                                                                                                      |
|---------------------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Dimethandrolone<br>Undecanoate (DMAU) | Mild weight gain (3-9 pounds), mild decrease in HDL ("good") cholesterol. [1][4][14]    | None reported in short-term studies.[2] [17][18][19]           | Generally well-tolerated.[2][20] Very few subjects reported symptoms of testosterone deficiency.[4][5][21] |
| 11β-MNTDC                             | Fatigue, acne, headache, mildly decreased sex drive, mild erectile dysfunction.[6]      | No serious adverse events reported.[6]                         | Side effects were few and mild.[6]                                                                         |
| Nestorone/Testostero<br>ne Gel        | Minimal adverse<br>effects reported.[15]                                                | No serious adverse<br>events reported in<br>early findings.[9] | Well-tolerated.[9]                                                                                         |
| Vasalgel                              | Minimal inflammation. [10] One case of sperm granuloma reported in primate studies.[22] | No serious adverse events reported in preclinical studies.     | Non-hormonal, avoiding hormonal side effects.[10][11]                                                      |

# Experimental Protocols Dimethandrolone Undecanoate (DMAU) Phase I Clinical Trial

- Study Design: A double-blind, randomized, placebo-controlled study was conducted at two academic medical centers.[2][18][19][23]
- Participants: The study enrolled 100 healthy men, aged 18 to 50 years.[4][5][24] 83 men completed the study.[4][5][14][24]
- Intervention: Participants were randomly assigned to receive DMAU at doses of 100 mg, 200 mg, or 400 mg, or a placebo.[4][5] The drug was formulated in either castor oil or powder and



administered orally once daily with food for 28 days.[4][5][19][23]

- Data Collection: Blood samples for hormone (testosterone, LH, FSH) and cholesterol testing
  were collected on the first and last days of the study.[4][5][14] Safety monitoring included
  assessments of liver and kidney function.[4][14]
- Primary Outcomes: The primary outcomes were safety and tolerability, assessed through vital signs, laboratory data, and reports of adverse events, mood, and sexual function.[2][19]
- Secondary Outcomes: Secondary outcomes included pharmacokinetic profiles and pharmacodynamic effects on serum LH, FSH, and sex hormones.[2][19]

#### Nestorone/Testosterone Transdermal Gel Phase 2b Clinical Trial

- Study Design: An ongoing multicenter, randomized, double-blind, comparator clinical trial.[7] [15]
- Participants: The study enrolled 222 healthy male volunteers.[8][16]
- Intervention: Participants self-administered a daily transdermal gel containing a combination of Nestorone (segesterone acetate) and testosterone.[7][8][16]
- Efficacy Assessment: The primary efficacy endpoint was the suppression of sperm concentration to 1 million/mL or less.[7]
- Phases of the Study: The trial includes a screening and suppression phase, a one-year treatment phase where the gel is the sole method of contraception for the couple, and a recovery phase to monitor the return of sperm production after stopping treatment.[16]

#### **Visualizing the Pathways and Processes**

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dimethandrolone undecanoate Wikipedia [en.wikipedia.org]
- 2. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencenews.org [sciencenews.org]
- 4. endocrine.org [endocrine.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. endocrine.org [endocrine.org]
- 7. endocrine.org [endocrine.org]
- 8. medscape.com [medscape.com]
- 9. popcouncil.org [popcouncil.org]
- 10. Successful male contraceptive gel trial brings new form of birth control closer |
   Contraception and family planning | The Guardian [theguardian.com]
- 11. biospace.com [biospace.com]
- 12. ampronix.com [ampronix.com]



- 13. Dimethandrolone Undecanoate Shows Promise as a Male Birth Control Pill | Lab Manager [labmanager.com]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcentral.com [medcentral.com]
- 17. Male Birth Control Pill Shows Little Side Effects, Moves Closer to Public [phenomenex.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Male Contraception PMC [pmc.ncbi.nlm.nih.gov]
- 21. newatlas.com [newatlas.com]
- 22. The contraceptive efficacy of intravas injection of Vasalgel™ for adult male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. New study reports potential of DMAU as male birth control pill Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [A Comparative Guide to Dimethandrolone Undecanoate (DMAU) and Other Investigational Male Contraceptives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202117#validating-the-efficacy-of-dimethandrolone-as-a-male-contraceptive]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com